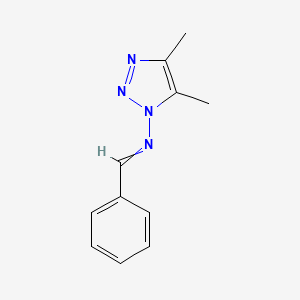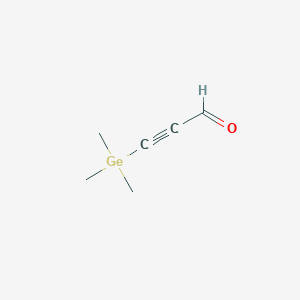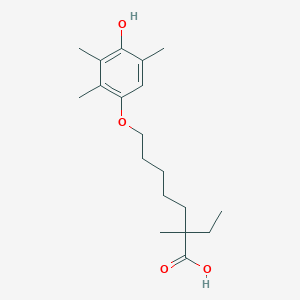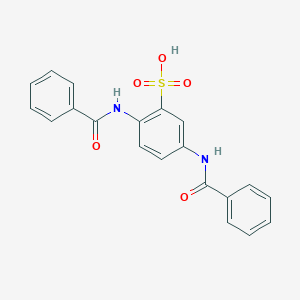
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis and their ability to form stable complexes with various organic molecules. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
The synthesis of 2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane typically involves the reaction of dodec-5-en-5-yl alcohol with boronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The dioxaborinane ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: This compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various organic molecules. This property allows it to interact with specific molecular targets, such as enzymes and receptors, and modulate their activity. The pathways involved in its mechanism of action depend on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane can be compared with other similar compounds, such as:
2-(Dodec-5-en-5-yl)-5-propyl-1,2,3,4-tetrazole: This compound has a similar structure but contains a tetrazole ring instead of a dioxaborinane ring.
[(Dodec-5-en-5-yl)selanyl]benzene: This compound contains a selenium atom instead of a boron atom. The uniqueness of this compound lies in its ability to form stable complexes with various organic molecules, making it a valuable reagent in organic synthesis and a potential therapeutic agent.
Propriétés
Formule moléculaire |
C15H29BO2 |
|---|---|
Poids moléculaire |
252.20 g/mol |
Nom IUPAC |
2-[(Z)-dodec-5-en-5-yl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H29BO2/c1-3-5-7-8-9-12-15(11-6-4-2)16-17-13-10-14-18-16/h12H,3-11,13-14H2,1-2H3/b15-12+ |
Clé InChI |
HGHSBXUWMRHTSZ-NTCAYCPXSA-N |
SMILES isomérique |
B1(OCCCO1)/C(=C/CCCCCC)/CCCC |
SMILES canonique |
B1(OCCCO1)C(=CCCCCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)



![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)

![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)
